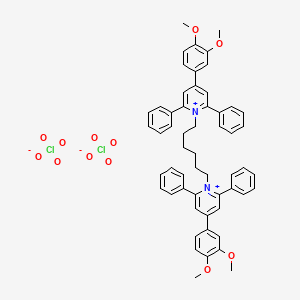
1,1'-(1,6-Hexanediyl)bis(4-(3,4-dimethoxyphenyl)-2,6-diphenylpyridinium) diperchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(1,6-Hexanediyl)bis(4-(3,4-dimethoxyphenyl)-2,6-diphenylpyridinium) diperchlorate is a complex organic compound known for its unique structural properties It consists of a hexanediyl linker connecting two pyridinium rings, each substituted with 3,4-dimethoxyphenyl and diphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,6-Hexanediyl)bis(4-(3,4-dimethoxyphenyl)-2,6-diphenylpyridinium) diperchlorate typically involves a multi-step process:
Formation of Pyridinium Rings: The initial step involves the synthesis of the pyridinium rings. This can be achieved through the reaction of 3,4-dimethoxybenzaldehyde with acetophenone in the presence of a base to form the corresponding chalcone. The chalcone then undergoes cyclization with ammonium acetate to form the pyridinium ring.
Linking with Hexanediyl: The next step involves linking the pyridinium rings with a hexanediyl chain. This can be done through a nucleophilic substitution reaction where the pyridinium rings are reacted with 1,6-dibromohexane.
Formation of Diperchlorate Salt: The final step involves the formation of the diperchlorate salt by reacting the bis-pyridinium compound with perchloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1,1’-(1,6-Hexanediyl)bis(4-(3,4-dimethoxyphenyl)-2,6-diphenylpyridinium) diperchlorate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinium nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: 1,6-dibromohexane in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of the corresponding amines.
Substitution: Formation of substituted pyridinium derivatives.
Scientific Research Applications
1,1’-(1,6-Hexanediyl)bis(4-(3,4-dimethoxyphenyl)-2,6-diphenylpyridinium) diperchlorate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its potential therapeutic properties, including its ability to interact with biological macromolecules.
Industry: Used in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1,1’-(1,6-Hexanediyl)bis(4-(3,4-dimethoxyphenyl)-2,6-diphenylpyridinium) diperchlorate involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also interact with proteins, inhibiting their function and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1,1’-(1,6-Hexanediyl)bis[3-(3,4-dimethoxyphenyl)urea]
- Benzene, 1,1’-(1,6-hexanediyl)bis[3,4-dimethoxy-]
Comparison
Compared to similar compounds, 1,1’-(1,6-Hexanediyl)bis(4-(3,4-dimethoxyphenyl)-2,6-diphenylpyridinium) diperchlorate is unique due to its pyridinium structure and the presence of both 3,4-dimethoxyphenyl and diphenyl groups
Properties
CAS No. |
89141-75-3 |
|---|---|
Molecular Formula |
C56H54Cl2N2O12 |
Molecular Weight |
1017.9 g/mol |
IUPAC Name |
4-(3,4-dimethoxyphenyl)-1-[6-[4-(3,4-dimethoxyphenyl)-2,6-diphenylpyridin-1-ium-1-yl]hexyl]-2,6-diphenylpyridin-1-ium;diperchlorate |
InChI |
InChI=1S/C56H54N2O4.2ClHO4/c1-59-53-31-29-45(39-55(53)61-3)47-35-49(41-21-11-7-12-22-41)57(50(36-47)42-23-13-8-14-24-42)33-19-5-6-20-34-58-51(43-25-15-9-16-26-43)37-48(38-52(58)44-27-17-10-18-28-44)46-30-32-54(60-2)56(40-46)62-4;2*2-1(3,4)5/h7-18,21-32,35-40H,5-6,19-20,33-34H2,1-4H3;2*(H,2,3,4,5)/q+2;;/p-2 |
InChI Key |
WTTNSEOYWNLRMZ-UHFFFAOYSA-L |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)CCCCCC[N+]4=C(C=C(C=C4C5=CC=CC=C5)C6=CC(=C(C=C6)OC)OC)C7=CC=CC=C7)C8=CC=CC=C8)OC.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















